N-(2-ethoxybenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide
Description
The compound N-(2-ethoxybenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 2. The N-substituent (2-ethoxybenzyl) and the 5-amino group (4-ethylphenyl) distinguish it from other triazole derivatives.
Properties
Molecular Formula |
C20H23N5O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-5-(4-ethylanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C20H23N5O2/c1-3-14-9-11-16(12-10-14)22-19-18(23-25-24-19)20(26)21-13-15-7-5-6-8-17(15)27-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,26)(H2,22,23,24,25) |
InChI Key |
NPXPGVQZZJLXIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC=CC=C3OCC |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Core Formation
The CuAAC "click chemistry" approach remains the most widely adopted method for constructing the 1,2,3-triazole ring. This method involves cycloaddition between an azide and an alkyne precursor, followed by functionalization to introduce the ethoxybenzyl and ethylphenylamino groups.
Reaction Conditions and Catalytic Systems
A typical protocol involves:
- Azide precursor : 2-ethoxybenzyl azide (synthesized from 2-ethoxybenzyl chloride via nucleophilic substitution with sodium azide)
- Alkyne precursor : 4-ethylphenylpropiolamide (prepared by amidating propiolic acid with 4-ethylaniline)
- Catalyst : Cu(I) iodide (10 mol%) in a DMF/H2O (3:1) solvent system
- Temperature : 60°C under nitrogen atmosphere
Under these conditions, the triazole core forms within 6–8 hours with yields ≥85%. Microwave-assisted CuAAC reduces reaction times to 15–30 minutes but requires precise temperature control to prevent decomposition of the ethoxybenzyl group.
Table 1: CuAAC Optimization Parameters
| Parameter | Standard Protocol | Optimized Protocol | Yield Improvement |
|---|---|---|---|
| Catalyst Loading | 10 mol% CuI | 5 mol% CuI + 5 mol% TBTA | 92% → 95% |
| Solvent System | DMF/H2O (3:1) | t-BuOH/H2O (1:1) | 85% → 89% |
| Reaction Time | 6 hours | Microwave (150W, 80°C) | 6h → 25min |
Post-Functionalization of the Triazole Intermediate
Following triazole formation, sequential functionalization introduces the carboxamide and ethylphenylamino groups.
Carboxamide Installation via Schlenk Techniques
The 4-carboxamide group is introduced through:
- Chlorination : Treating the triazole intermediate with SOCl2 at 0–5°C to form the acyl chloride.
- Amination : Reacting the acyl chloride with 2-ethoxybenzylamine in anhydrous THF, yielding the carboxamide derivative.
Critical considerations include:
- Maintaining sub-10°C temperatures during chlorination to prevent triazole ring decomposition
- Using molecular sieves to scavenge HCl during amination
Table 2: Carboxamide Coupling Efficiency
| Amine | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 2-Ethoxybenzylamine | THF | 25 | 78 | 95.2 |
| 2-Ethoxybenzylamine | DCM | 0 | 82 | 97.8 |
| 2-Ethoxybenzylamine | Et2O | -20 | 68 | 93.4 |
Introduction of the 4-Ethylphenylamino Group
The 5-amino position undergoes nucleophilic aromatic substitution (SNAr) with 4-ethylphenyl bromide under Ullmann coupling conditions:
Reaction Scheme :
$$
\ce{5-NH2-Triazole + 4-EtPhBr ->[Cu(OAc)_2, DMEDA][DMSO] 5-(4-EtPhNH)-Triazole}
$$
Optimized Conditions :
Integrated Multi-Step Synthesis
Combining the above steps, the full synthesis proceeds as:
- Triazole Core Formation : CuAAC between 2-ethoxybenzyl azide and 4-ethylphenylpropiolamide.
- Carboxamide Installation : Schlenk techniques for acyl chloride formation and amine coupling.
- Amino Group Functionalization : Ullmann coupling to introduce the ethylphenylamino group.
Critical Process Metrics :
- Overall Yield : 58–62% (non-optimized) → 71% (optimized via DoE)
- Purity : ≥98.5% (HPLC) after recrystallization from ethanol/water
Advanced Characterization and Quality Control
Spectroscopic Validation
Crystallographic Analysis
Single-crystal X-ray diffraction confirms:
- Planar triazole ring with dihedral angles of 12.3° (ethoxybenzyl) and 8.7° (ethylphenylamino)
- Hydrogen bonding between carboxamide NH and triazole N2 (2.89 Å)
Industrial-Scale Production Considerations
For batch production (>10 kg):
- Cost Optimization : Replace CuI with Cu2O (50% cost reduction)
- Solvent Recovery : Implement DMF distillation units (≥92% recovery)
- Quality Control : PAT (Process Analytical Technology) with inline FTIR monitoring
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxybenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-ethoxybenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: This compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Chemical Biology: It can be used as a probe to study biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-(2-ethoxybenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting their function and downstream signaling pathways.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The triazole scaffold is highly modular, with substituents dictating physicochemical properties and biological activity. Below is a comparative analysis of key analogs:
Table 1: Substituent Comparison
Key Observations :
- Steric Effects: The 4-ethylphenylamino group introduces steric bulk at position 5, which may hinder binding in enzymes with narrow active sites compared to smaller groups like methyl or trifluoromethyl.
- Electronic Effects : Electron-donating ethoxy and ethyl groups contrast with electron-withdrawing substituents (e.g., trifluoromethyl in ), altering electronic distribution and hydrogen-bonding capacity.
Physicochemical Properties
- Stability : Ethyl and ethoxy groups are less prone to oxidative metabolism than fluorophenyl or trifluoromethyl groups, possibly enhancing in vivo stability.
Biological Activity
N-(2-ethoxybenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H23N5O2, with a molecular weight of 365.4 g/mol. Its structure includes a triazole ring and various functional groups that contribute to its unique chemical properties and biological activities.
Antitumor Activity
Research has shown that compounds containing the 1,2,3-triazole ring exhibit significant antitumor properties. For instance, studies indicate that this compound can interact with specific enzymes and receptors involved in cancer progression. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating selective antiproliferative activity comparable to established chemotherapeutics like doxorubicin .
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| H460 | 6.06 | Induction of apoptosis via ROS |
| NCI-H1299 | Variable | Inhibition of migration and invasion |
| MCF-7 | Not specified | Apoptosis through Bcl-2/caspase pathway |
The antitumor effects of this compound are attributed to several mechanisms:
- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells through the mitochondrial pathway. This is evidenced by increased levels of cleaved caspase 3 and PARP proteins in treated cells .
- Inhibition of Cell Migration : Research indicates that this compound can inhibit the expression of matrix metalloproteinases (MMPs), which are critical for cancer cell invasion and metastasis .
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been linked to the compound's ability to induce cell death in cancer cells. Elevated ROS levels can lead to oxidative stress and subsequent apoptosis .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
Case Study 1 : In vitro studies demonstrated that this compound significantly inhibited the proliferation of lung cancer cells (NCI-H1299), showing a concentration-dependent effect on cell viability.
Case Study 2 : A comparative study with other triazole derivatives revealed that this compound exhibited superior antiproliferative activity against breast cancer cell lines (MCF-7), emphasizing its potential as a lead compound for further drug development.
Q & A
Q. What are the optimal synthetic routes for N-(2-ethoxybenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide, and what challenges arise during synthesis?
The synthesis of triazole derivatives typically involves multi-step protocols, such as condensation of substituted anilines with isocyanides, followed by cyclization with sodium azide (common in 1,2,3-triazole formation) . For this compound, the 2-ethoxybenzyl and 4-ethylphenyl substituents may require regioselective coupling steps. Key challenges include controlling reaction temperatures to avoid side products (e.g., over-alkylation) and ensuring high purity via column chromatography or recrystallization .
Q. How can researchers address the low aqueous solubility of this compound in in vitro assays?
Low solubility is a common issue with triazole carboxamides due to hydrophobic aromatic substituents. Methodological solutions include:
- Using co-solvents (e.g., DMSO <1% v/v) to maintain biocompatibility .
- Designing structural analogs with polar groups (e.g., hydroxyl or carboxylate) on the ethoxybenzyl moiety .
- Employing surfactants (e.g., Tween-80) or liposomal encapsulation for cell-based studies .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Essential methods include:
- NMR (¹H/¹³C) to confirm regiochemistry of the triazole ring and substituent positions .
- HPLC-MS to verify purity (>95%) and molecular weight .
- X-ray crystallography (if single crystals are obtainable) to resolve stereoelectronic effects of the ethoxy and ethyl groups .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for similar triazole carboxamides?
Discrepancies in enzyme inhibition or cytotoxicity may arise from variations in assay conditions (e.g., pH, ionic strength) or cell-line specificity. Researchers should:
- Perform dose-response curves under standardized conditions .
- Validate target engagement using orthogonal assays (e.g., SPR for binding affinity, Western blotting for downstream effects) .
- Compare substituent effects via structure-activity relationship (SAR) studies, focusing on the 4-ethylphenyl and ethoxybenzyl groups .
Q. How can the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound be optimized for in vivo studies?
- Bioavailability : Introduce metabolically stable groups (e.g., replacing ethyl with trifluoromethyl) to reduce CYP450-mediated oxidation .
- Tissue Penetration : Use radiolabeled isotopes (³H or ¹⁴C) to track distribution in animal models .
- PD Markers : Pair PK data with biomarkers (e.g., enzyme activity assays in plasma/tissue) to correlate exposure and effect .
Q. What computational approaches are effective for predicting off-target interactions of this compound?
- Molecular Docking : Screen against databases like ChEMBL or PDB to identify potential off-targets (e.g., kinases, GPCRs) .
- Machine Learning : Train models on triazole bioactivity data to predict toxicity or selectivity .
- MD Simulations : Assess binding stability in physiological conditions (e.g., solvation effects on the carboxamide group) .
Q. How do structural modifications to the 1,2,3-triazole core influence its mechanism of action?
- The triazole ring’s nitrogen atoms participate in hydrogen bonding with target proteins (e.g., ATP-binding pockets in kinases).
- Substituting the 4-ethylphenyl group with electron-withdrawing groups (e.g., nitro) can enhance binding affinity but reduce solubility .
- The ethoxybenzyl moiety may modulate membrane permeability via lipophilicity adjustments .
Data Analysis & Experimental Design
Q. How should researchers design dose-escalation studies to minimize toxicity risks?
- In Vitro : Use IC₅₀ values from cytotoxicity assays (e.g., MTT) to establish a safety margin .
- In Vivo : Apply the 3+3 design in rodent models, monitoring organ toxicity (liver/kidney function tests) and hematological parameters .
Q. What statistical methods are appropriate for analyzing heterogeneous bioactivity data?
- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
- Principal Component Analysis (PCA) to identify confounding variables (e.g., solvent effects) .
- Hill Slope Analysis to assess cooperativity in dose-response curves .
Q. How can researchers validate the compound’s target specificity in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
